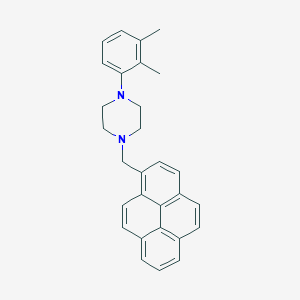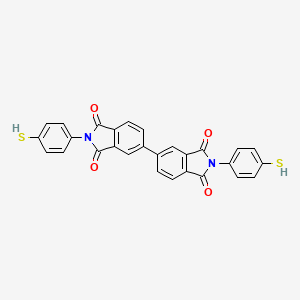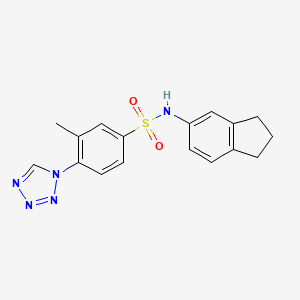
1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyren-1-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Substitution Reactions: The 2,3-dimethylphenyl group and the pyren-1-ylmethyl group can be introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or aryl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-(2,3-Dimethylphenyl)-4-(pyren-1-yl)piperazine
- 1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine
- 1-(2,3-Dimethylphenyl)-4-(anthracen-1-ylmethyl)piperazine
Uniqueness
1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl group and the pyren-1-ylmethyl group, which can impart distinct chemical and physical properties. These properties might include enhanced stability, specific electronic characteristics, or unique biological activity compared to similar compounds.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2/c1-20-5-3-8-27(21(20)2)31-17-15-30(16-18-31)19-25-12-11-24-10-9-22-6-4-7-23-13-14-26(25)29(24)28(22)23/h3-14H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAGAOHZHBHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-1-(4-methylphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5140275.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)
![4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5140304.png)
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5140318.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B5140326.png)
![4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)
